2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid is an organic compound that features a benzodioxole moiety fused with a methoxybenzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the methoxybenzoic acid. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under appropriate conditions (e.g., Pd(PPh3)4 as the catalyst, K2CO3 as the base, and toluene as the solvent).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 2-(1,3-Benzodioxol-5-yl)-5-carboxybenzoic acid.
Reduction: Formation of 2-(1,3-Benzodioxol-5-yl)-5-methoxybenzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the benzodioxole ring.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodioxole moiety can interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Benzodioxol-5-yl)benzoic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
5-Methoxy-2-(1,3-benzodioxol-5-yl)phenol:
2-(1,3-Benzodioxol-5-yl)-4-methoxybenzoic acid: The position of the methoxy group is different, which can influence the compound’s reactivity and interactions.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5-methoxybenzoic acid is unique due to the specific positioning of the methoxy and carboxylic acid groups, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c1-18-10-3-4-11(12(7-10)15(16)17)9-2-5-13-14(6-9)20-8-19-13/h2-7H,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTULXGJAOHDPSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC3=C(C=C2)OCO3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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